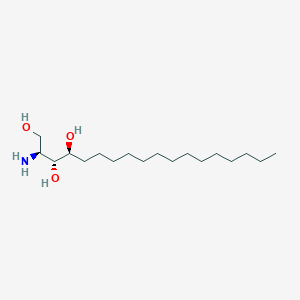

D-arabino-Phytosphingosine

Description

Contextualizing Sphingolipid Biology and the Unique Position of D-arabino-Phytosphingosine

Sphingolipids are a class of lipids that serve as fundamental structural components of eukaryotic cell membranes and are deeply involved in a multitude of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. nih.govclinikally.comacs.org The backbone of these complex lipids is a long-chain amino alcohol, known as a sphingoid base. acs.org Phytosphingosines are a major class of sphingoid bases, particularly abundant in plants, fungi, and yeast, but also found in mammalian tissues. nih.govwikipedia.orgrsc.org

This compound holds a unique position within the diverse family of sphingolipids. It is a stereoisomer of the more common D-ribo-phytosphingosine. acs.org While D-ribo-phytosphingosine is the predominant form in nature, the specific stereochemical arrangement of this compound imparts distinct biological properties and necessitates specific synthetic strategies for its study. acs.orgnih.gov Its structure, characterized by a (2S,3R,4S) configuration, differentiates it from other phytosphingosine (B30862) isomers and underscores the importance of stereochemistry in determining biological function.

Historical Perspective on the Discovery and Initial Characterization of Phytosphingosines

The journey into understanding phytosphingosines began with the broader exploration of sphingolipids. In 1932, a novel yeast strain, NRRL Y-1031, was isolated and found to secrete significant quantities of sphingoid bases. nih.gov This discovery was a pivotal moment, as it provided a readily available source for these compounds, which were otherwise difficult to extract in large amounts from plant seeds. nih.gov The primary secreted product was identified as tetraacetyl phytosphingosine (TAPS), which could be deacetylated to yield phytosphingosine. nih.gov This fermentation-based production method remains a cornerstone for obtaining phytosphingosine for research and commercial applications. nih.gov

Initial characterization focused on the chemical structure and properties of phytosphingosine, revealing its 18-carbon chain with an amino group at the second carbon and hydroxyl groups at the first, third, and fourth carbons. nih.govcaymanchem.com Early research established its role as a precursor to ceramides (B1148491), which are formed through the dehydration and condensation of phytosphingosine with long-chain fatty acids. nih.gov These foundational studies paved the way for a deeper investigation into the diverse biological roles of phytosphingosines.

Significance of Stereochemistry in Sphingolipid Function: Focusing on D-arabino-Configuration

The biological activity of sphingolipids is exquisitely dependent on their three-dimensional structure, or stereochemistry. The specific arrangement of functional groups in space determines how these molecules interact with enzymes, receptors, and other cellular components. Phytosphingosines have multiple chiral centers, leading to the possibility of several stereoisomers, including D-ribo, D-lyxo, D-arabino, and D-xylo configurations. acs.org

The D-arabino-configuration, specifically, dictates a unique spatial orientation of the hydroxyl and amino groups. This distinct stereochemistry influences its metabolic pathways and biological effects. For instance, the synthesis of this compound and its stereoisomers often requires highly selective chemical reactions that can precisely control the configuration at each chiral center. acs.orgnih.gov Researchers have developed methods that rely on the selective configurational inversion of stereocenters, often starting from the more abundant D-ribo-phytosphingosine, to produce this compound for study. acs.orgnih.gov This underscores the principle that subtle changes in stereochemistry can lead to significant differences in the biological properties and functions of sphingolipids.

Current Research Landscape and Key Unanswered Questions in this compound Biology

Current research continues to unravel the multifaceted roles of phytosphingosines, including the D-arabino isomer. A significant area of investigation is their function in skin health. Phytosphingosine is a natural component of the skin's stratum corneum and plays a crucial role in maintaining the skin barrier function by serving as a precursor to ceramides. nih.govhealthline.comskinkraft.com Studies have shown that phytosphingosine can stimulate the differentiation of human keratinocytes and inhibit inflammatory responses in the skin. nih.gov

Despite progress, several key questions about this compound remain unanswered. The precise mechanisms by which its specific stereochemistry influences its interaction with cellular targets and signaling pathways are not fully understood. While the metabolic fate of the more common D-ribo-phytosphingosine to odd-numbered fatty acids has been identified, the specific metabolic pathways and unique biological functions of the D-arabino isomer require further elucidation. nih.govcaymanchem.com Additionally, exploring the full therapeutic potential of this compound in inflammatory and proliferative skin diseases presents an exciting avenue for future research. nih.govuvm.edu

| Feature | Description |

| Chemical Name | (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol wikipedia.org |

| Common Names | This compound, Hydroxysphinganine wikipedia.orgspecialchem.com |

| Molecular Formula | C18H39NO3 wikipedia.orgspecialchem.com |

| Primary Natural Source | Predominantly found in plants and fungi. wikipedia.org |

| Key Biological Precursor | D-ribo-phytosphingosine acs.orgnih.gov |

| Research Area | Key Findings | Unanswered Questions |

| Sphingolipid Biology | Serves as a structural backbone of sphingolipids. acs.org | The precise influence of the D-arabino configuration on membrane properties. |

| Skin Health | Enhances skin barrier function and has anti-inflammatory properties. nih.govhealthline.comskinkraft.com | The full therapeutic potential in various skin disorders. |

| Metabolism | The general metabolic pathway of phytosphingosines is known. nih.gov | The specific metabolic fate and unique byproducts of the D-arabino isomer. |

| Synthesis | Methods for stereoselective synthesis from D-ribo-phytosphingosine have been developed. acs.orgnih.gov | Development of more efficient and scalable synthetic routes. |

Structure

2D Structure

Properties

Molecular Formula |

C18H39NO3 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(2S,3R,4S)-2-aminooctadecane-1,3,4-triol |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m0/s1 |

InChI Key |

AERBNCYCJBRYDG-OKZBNKHCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H]([C@@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Synonyms |

arabino-phytosphingosine D-arabino-phytosphingosine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Arabino Phytosphingosine

De Novo Biosynthesis Pathway: Elucidating the Enzymatic Steps

The de novo synthesis of sphingolipids is a highly conserved process that begins in the endoplasmic reticulum. frontiersin.org This pathway builds the sphingoid base from simple precursors.

The initial and rate-limiting step in the de novo synthesis of all sphingolipids is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govresearchgate.net SPT is a heterodimer composed of LCB1 and LCB2 subunits, and its activity can be stimulated by smaller ssSPT subunits. researchgate.netnih.gov This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine (also known as 3-ketosphinganine). researchgate.netfrontiersin.org This reaction is fundamental as it creates the initial C18 backbone of the long-chain base. nih.gov The resulting 3-ketodihydrosphingosine is then rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase to form dihydrosphingosine (sphinganine), a dihydroxylated LCB. researchgate.netgoogle.com

| Step | Enzyme | Substrates | Product | Function |

| 1 | Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Commits precursors to sphingolipid synthesis; rate-limiting step. nih.govresearchgate.net |

| 2 | 3-Ketodihydrosphingosine Reductase | 3-Ketodihydrosphingosine, NADPH | Dihydrosphingosine (Sphinganine) | Reduction to form the foundational dihydroxy LCB. researchgate.net |

Following the formation of dihydrosphingosine (sphinganine), a key modification in plants and fungi is the hydroxylation at the C-4 position of the sphingoid backbone. oup.commicrobialcell.com This reaction is catalyzed by Sphingoid Base Hydroxylases (SBH), also known as Sphinganine-4-Hydroxylase (S4H). google.comoup.com The addition of this third hydroxyl group converts dihydrosphingosine into 4-hydroxysphinganine, which is commonly known as phytosphingosine (B30862). oup.com This trihydroxylated LCB is a characteristic and abundant feature of plant sphingolipids. oup.comnih.gov The de novo pathway in plants naturally produces phytosphingosine predominantly in the D-ribo stereochemical configuration. nih.gov D-arabino-phytosphingosine, being a stereoisomer, differs in its spatial arrangement, and while its specific de novo enzymatic synthesis is less characterized, it is understood to be a variant of this core hydroxylation process.

The structural diversity of sphingoid bases arises from differences in hydroxylation, saturation, and stereochemistry. This compound is distinct from other major LCBs.

Distinction from Sphingosine (B13886): The primary difference between phytosphingosine and sphingosine is at the C-4 position of the hydrocarbon chain. Phytosphingosine possesses a hydroxyl group at C-4, making it a trihydroxy LCB. oup.comhmdb.ca In contrast, sphingosine lacks this hydroxyl group and instead features a distinctive trans double bond between C-4 and C-5. oup.comwikipedia.org

Distinction from other Phytosphingosine Stereoisomers: Phytosphingosine has three chiral centers at positions C-2, C-3, and C-4, leading to several possible stereoisomers. The most common naturally occurring form in plants is D-ribo-phytosphingosine. nih.gov Other isomers, such as D-arabino, D-lyxo, and D-xylo, differ in the three-dimensional orientation of the amino and hydroxyl groups at these chiral centers. researchgate.netnih.gov The specific D-arabino configuration distinguishes it from the more common D-ribo isomer found in many biological systems. researchgate.net

| Compound | Key Feature at C-4 | C4-C5 Bond | Common Stereoisomer |

| Dihydrosphingosine (Sphinganine) | Hydrogen | Single | D-erythro |

| Sphingosine | Hydrogen | Double (trans) | D-erythro |

| D-ribo-Phytosphingosine | Hydroxyl (-OH) | Single | D-ribo |

| This compound | Hydroxyl (-OH) | Single | D-arabino |

Role of Sphingoid Base Hydroxylases (SBH)/Sphinganine-4-Hydroxylase (S4H) in this compound Generation

Salvage Pathways and Interconversion with Related Sphingolipids

In addition to de novo synthesis, cells utilize salvage pathways to recycle sphingolipid components. nih.gov These pathways involve the breakdown of complex sphingolipids to release LCBs and ceramides (B1148491), which can be re-acylated or modified for reuse. nih.govfiveable.me

LCBs can be interconverted through specific enzymatic reactions. An alternative route to phytosphingosine synthesis involves the direct conversion of sphingosine by a sphingolipid C4-hydroxylase, which adds a hydroxyl group at the C-4 position. nih.gov Dihydrophytosphingosine (sphinganine) is the direct precursor to phytosphingosine in the de novo pathway, requiring only the C-4 hydroxylation step catalyzed by SBH/S4H to be converted. oup.commicrobialcell.com These interconversions allow the cell to dynamically regulate the levels of different sphingoid bases.

Once formed, phytosphingosine serves as a backbone for the synthesis of phytoceramides. This reaction is catalyzed by ceramide synthases, which attach a fatty acid via an amide linkage to the amino group of the phytosphingosine base. nih.govnih.gov Different ceramide synthase isoforms exhibit specificity for LCBs (dihydroxy vs. trihydroxy) and fatty acyl-CoA chain lengths. nih.gov

These resulting phytoceramides are central molecules that can be further modified to form a vast array of complex sphingolipids. nih.gov For instance, in the Golgi apparatus, the enzyme inositol (B14025) phosphorylceramide (IPC) synthase can transfer a phosphoinositol group to phytoceramide, forming IPC, a major class of complex sphingolipids in plants and fungi. frontiersin.orgfrontiersin.orgnih.gov These complex sphingolipids are essential structural components of cellular membranes and are involved in various signaling processes. nih.gov

Integration into Ceramide and Complex Sphingolipid Synthesis

Phytoceramide Formation via Ceramide Synthase (CerS)

The conversion of free this compound into a ceramide is a crucial step in the synthesis of more complex sphingolipids. This reaction is catalyzed by ceramide synthases (CerS), also known as longevity-assurance gene one (LOH) homologues in plants. oup.comfrontiersin.org These enzymes facilitate the formation of an amide bond between the amino group of the this compound base and a fatty acyl-CoA molecule. frontiersin.orgmdpi.com The resulting molecule is a phytoceramide. mdpi.comnih.gov

In the model plant Arabidopsis thaliana, there are three distinct ceramide synthase enzymes (LOH1, LOH2, and LOH3), each exhibiting specificity for different acyl-CoA and LCB substrates. frontiersin.org This specificity allows for the generation of a diverse array of phytoceramide species, which can vary in both their LCB backbone and the length and saturation of their fatty acid chain. Phytoceramides containing a trihydroxy LCB like this compound are specifically referred to as phytoceramides. nih.gov The formation of phytoceramide is a key branching point, directing this compound towards the synthesis of complex glycosphingolipids.

Inositol Phosphorylceramide (IPC) and Glycosyl Inositol Phosphorylceramides (GIPCs)

Once formed, phytoceramide serves as the substrate for the synthesis of inositol phosphorylceramide (IPC), the foundational molecule for the most abundant class of sphingolipids in plants, the glycosyl inositol phosphorylceramides (GIPCs). oup.comnih.gov This process is initiated by the enzyme inositol phosphorylceramide synthase (IPCS), which catalyzes the transfer of an inositol phosphate (B84403) headgroup from phosphatidylinositol to the C1-hydroxyl group of the phytoceramide backbone. frontiersin.orgnih.gov In plants, this reaction occurs in the Golgi apparatus. nih.gov

The resulting IPC molecule is then further modified through a series of glycosylation steps to create the complex GIPC structures. oup.com A key, plant-specific step is the addition of glucuronic acid (GlcA) to the inositol moiety, a reaction catalyzed by inositol phosphorylceramide glucuronosyltransferase (IPUT1). oup.comnih.gov Following this, additional sugar residues, such as mannose, galactose, and arabinose, can be added to the GlcA, leading to a vast diversity of GIPC structures. nih.govresearchgate.net GIPCs are integral components of the plasma membrane and are essential for various cellular functions. nih.govnih.gov

Glucosylceramide (GlcCer) Pathways

In addition to forming GIPCs, phytoceramides can be directed towards a different class of glycosphingolipids: glucosylceramides (GlcCer). This pathway involves the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of a glucose molecule from a UDP-glucose donor to the primary hydroxyl group of the ceramide. nih.govuniprot.orgfrontiersin.org The GCS enzyme is evolutionarily conserved and localizes to the endoplasmic reticulum in plants. nih.gov

Degradation and Recycling Mechanisms of this compound

The cellular levels of this compound and its derivatives are tightly controlled through a balance of synthesis, degradation, and recycling. These pathways not only prevent the accumulation of potentially cytotoxic intermediates but also allow for the salvage of constituent parts for reuse in metabolic processes.

Enzymatic Hydrolysis and Product Formation

Complex sphingolipids can be broken down to release their core components. For instance, glucosylceramides can be hydrolyzed by glucosylceramidase (GCD), also known as β-glucosidase, which cleaves the glucose headgroup to yield a free ceramide. nih.govnih.gov This ceramide can then be acted upon by ceramidases, which hydrolyze the amide bond to release the sphingoid base (in this case, this compound) and a fatty acid. nih.gov

The free this compound itself can be targeted for degradation. In mammals, this pathway involves a series of six reactions that convert phytosphingosine into pentadecanoic acid (a C15:0 fatty acid). nih.gov The process includes phosphorylation, cleavage, oxidation, CoA addition, a second cleavage (C1 removal), and a final oxidation. nih.gov The last three steps constitute a fatty acid α-oxidation pathway that occurs in the endoplasmic reticulum. nih.gov Key enzymes in this pathway include the aldehyde dehydrogenase ALDH3A2 and the 2-hydroxyacyl-CoA lyase HACL2. nih.gov

Role of Sphingosine Kinase (SphK) and Phosphatase Activities on this compound-1-Phosphate

This compound can be reversibly phosphorylated, a key mechanism for generating bioactive signaling molecules. The phosphorylation is catalyzed by sphingosine kinase (SphK), which uses ATP to add a phosphate group to the C1-hydroxyl of the sphingoid base, forming this compound-1-phosphate (P1P or PHS-1P). nih.govnih.govfrontiersin.org While SphK in Arabidopsis can phosphorylate several LCBs, it shows less activity towards phytosphingosine compared to other sphingoid bases like sphingosine. nih.govnih.gov Nevertheless, the P1P formed is a potent signaling molecule involved in processes like the regulation of stomatal aperture. nih.govnih.gov

The reverse reaction, the dephosphorylation of P1P back to this compound, is carried out by LCB-phosphate phosphatases (SPPs). nih.govpnas.org This enzymatic activity is crucial for regulating the cellular balance between the free sphingoid base and its phosphorylated form, effectively controlling the levels of this important lipid mediator. pnas.org This dynamic phosphorylation and dephosphorylation cycle is a critical node in sphingolipid-mediated signaling. frontiersin.org

Regulation of this compound Homeostasis

Maintaining appropriate levels of this compound and its downstream metabolites is vital for cellular function, as imbalances can trigger processes like programmed cell death. nih.gov The homeostasis of sphingolipids is regulated primarily at the level of their biosynthesis, particularly at the first committed step catalyzed by serine palmitoyltransferase (SPT). nih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function | Pathway |

| Serine Palmitoyltransferase | SPT | Catalyzes the first step of LCB synthesis. | Biosynthesis |

| Ceramide Synthase | CerS / LOH | Acylates this compound to form phytoceramide. frontiersin.org | Biosynthesis |

| Inositol Phosphorylceramide Synthase | IPCS | Transfers inositol phosphate to phytoceramide to form IPC. frontiersin.orgnih.gov | Biosynthesis |

| Inositol Phosphorylceramide Glucuronosyltransferase | IPUT1 | Adds glucuronic acid to IPC to form a GIPC precursor. oup.comnih.gov | Biosynthesis |

| Glucosylceramide Synthase | GCS | Transfers glucose to phytoceramide to form GlcCer. nih.govuniprot.org | Biosynthesis |

| Glucosylceramidase | GCD | Hydrolyzes GlcCer to ceramide and glucose. nih.gov | Degradation |

| Ceramidase | Hydrolyzes ceramide to a sphingoid base and a fatty acid. nih.gov | Degradation | |

| Aldehyde Dehydrogenase 3A2 | ALDH3A2 | Catalyzes oxidation steps in the α-oxidation of phytosphingosine. nih.gov | Degradation |

| 2-hydroxyacyl-CoA Lyase 2 | HACL2 | Catalyzes the C1 removal step in the α-oxidation of phytosphingosine. nih.gov | Degradation |

| Sphingosine Kinase | SphK | Phosphorylates this compound to P1P. nih.govfrontiersin.org | Signaling/Metabolism |

| LCB-Phosphate Phosphatase | SPP | Dephosphorylates P1P to this compound. nih.govpnas.org | Signaling/Metabolism |

Genetic Regulation of Biosynthetic and Degradative Enzymes

The production and removal of this compound are governed by the expression of specific genes encoding the necessary metabolic enzymes. nih.gov The regulation of these genes at the transcriptional level is a primary mechanism for controlling the flow of metabolites through the sphingolipid pathway. frontiersin.orgresearchgate.net

Biosynthetic Enzymes: The de novo synthesis of all sphingolipids, including phytosphingosine, begins with the condensation of serine and palmitoyl-CoA. nih.gov This rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govwiley.com In mammals, SPT is a complex encoded by three distinct genes: SPTLC1, SPTLC2, and SPTLC3. nih.gov The combination of different subunits can create SPT isoforms with varying activities and substrate preferences, adding a layer of regulatory complexity. frontiersin.org In plants, the SPT enzyme is also a heterodimer composed of LCB1 and LCB2 subunits, and the genes encoding these subunits are transcriptionally regulated in response to stimuli. wiley.comfrontiersin.org For instance, treatment of tobacco plants with phytosphingosine was found to upregulate the transcription of both LCB1 and LCB2 genes. wiley.com

The conversion of dihydrosphingosine (sphinganine) to phytosphingosine (4-hydroxysphinganine) is catalyzed by a sphingoid base hydroxylase. oup.com The subsequent acylation to form phytoceramide is carried out by ceramide synthases (CerS), which are also encoded by a family of genes with distinct substrate specificities. nih.govfrontiersin.org

Degradative Enzymes: The degradation of phytosphingosine is a multi-step process involving a unique α-oxidation pathway. nih.gov In mammals, the entire pathway converts phytosphingosine into pentadecanoic acid (C15:0-COOH) through six reactions. nih.gov Key genes involved in this process have been identified. The aldehyde dehydrogenase ALDH3A2 is crucial, catalyzing two separate oxidation steps in the pathway. nih.govpnas.org Another critical enzyme is 2-hydroxyacyl-CoA lyase 2, encoded by the HACL2 gene, which carries out the C1 removal step in the endoplasmic reticulum. nih.govpnas.org

In yeast, the degradation pathway also proceeds through α-oxidation of a 2-hydroxy fatty acid intermediate. nih.govresearchgate.net The gene MPO1, which has no direct homolog in mammals, has been identified as being involved in this process. pnas.orgnih.govresearchgate.net The ultimate breakdown of the sphingoid base backbone is catalyzed by sphingosine-1-phosphate lyase, encoded by DPL1 in yeast and SGPL1 in mammals, which irreversibly cleaves the phosphorylated base. nih.govembopress.org

The table below summarizes the key genes involved in the regulation of this compound metabolism.

| Gene(s) | Enzyme | Function in Pathway | Organism(s) |

| SPTLC1, SPTLC2, SPTLC3 | Serine Palmitoyltransferase (SPT) | Catalyzes the first, rate-limiting step of de novo sphingolipid biosynthesis. nih.gov | Mammals |

| LCB1, LCB2 | Serine Palmitoyltransferase (SPT) | Catalyzes the first step of sphingolipid biosynthesis. wiley.comfrontiersin.org | Plants |

| ALDH3A2 | Aldehyde Dehydrogenase 3A2 | Catalyzes two oxidation steps in the phytosphingosine degradation pathway. nih.govpnas.org | Mammals |

| HACL2 | 2-hydroxyacyl-CoA Lyase 2 | Catalyzes the C1 removal (α-oxidation) step in phytosphingosine degradation. nih.govpnas.org | Mammals |

| MPO1 | 2-OH FA Dioxygenase | Involved in the α-oxidation step of phytosphingosine degradation. nih.govresearchgate.net | Yeast |

| SGPL1 (SPL) | Sphingosine-1-Phosphate Lyase | Catalyzes the final, irreversible cleavage of phosphorylated sphingoid bases. pnas.org | Mammals |

| DPL1 | Sphingosine-1-Phosphate Lyase | Catalyzes the final, irreversible cleavage of phosphorylated sphingoid bases. embopress.org | Yeast |

Post-Translational Modification and Enzyme Activity Modulation

Beyond genetic regulation, the activity of enzymes in the phytosphingosine metabolic pathway is fine-tuned by post-translational modifications (PTMs). nih.govnumberanalytics.com These modifications allow for rapid cellular responses to changing conditions by directly altering an enzyme's catalytic efficiency, stability, or localization. researchgate.net

Phosphorylation is a key PTM regulating sphingolipid metabolism. frontiersin.orgnumberanalytics.com

Serine Palmitoyltransferase (SPT): The activity of SPT, the gateway enzyme to the pathway, is modulated by the phosphorylation of its subunits. frontiersin.org Studies on human SPTLC2 and plant LCB subunits have shown that altering the phosphorylation status directly impacts enzymatic activity and the rate of sphingolipid generation. frontiersin.org

Ceramide Synthases (CerS): Several isoforms of CerS, which acylate sphingoid bases to form ceramides, are also regulated by phosphorylation, which can enhance their enzymatic activity. nih.govfrontiersin.org

Other PTMs also play a role. For example, palmitoylation (the attachment of palmitic acid) of mammalian neutral sphingomyelinase has been shown to be critical for its association with the plasma membrane, demonstrating how PTMs can regulate enzyme function by controlling their subcellular location. nih.gov Glycosylation is another important modification that occurs in the Golgi apparatus and is necessary for the proper targeting and function of enzymes like acid sphingomyelinase. nih.gov These modifications collectively provide a dynamic layer of control over the flux of metabolites through the sphingolipid network. nih.gov

Feedback Mechanisms in Sphingolipid Metabolic Networks

The sphingolipid metabolic network is governed by sophisticated feedback mechanisms that maintain homeostasis. numberanalytics.com The accumulation of downstream metabolites can signal to inhibit or modulate the activity of enzymes earlier in the pathway, preventing the excessive production or depletion of critical lipid species. numberanalytics.comnih.gov

Further evidence for feedback control comes from observations that elevated levels of phytosphingosine can lead to reduced uptake of serine, a precursor for its own synthesis. nih.gov This suggests a feedback loop where the end product limits the availability of its initial building blocks. nih.gov

Moreover, the interplay between different branches of sphingolipid metabolism illustrates complex cross-regulation. For instance, sphingosine-1-phosphate (S1P), a product of sphingosine degradation, was found to inhibit the activity of Ceramide Synthase 2 (CerS2), suggesting that breakdown products can regulate the synthesis of specific ceramide species. nih.gov In plants, an imbalance in the levels of long-chain bases and ceramides can trigger the salicylic (B10762653) acid defense pathway, indicating a feedback loop that integrates metabolic status with cellular stress signaling. frontiersin.orgfrontiersin.org These intricate feedback networks are essential for the cell to adapt its lipid profile to physiological needs and environmental cues. acs.org

Cellular and Subcellular Localization of D Arabino Phytosphingosine

Membrane Association and Distribution in Eukaryotic Cells

The journey of phytosphingosine (B30862) begins in the endoplasmic reticulum (ER), the primary site of sphingolipid biosynthesis. mdpi.comnih.govmpi-cbg.de From the ER, phytosphingosine and its subsequent metabolite, ceramide, are distributed to other organelles, leading to a gradient of sphingolipid concentration across the cell. nih.gov This distribution is critical for establishing the unique identity and function of different organellar membranes. mdpi.com

The plasma membrane (PM) is a major destination for complex sphingolipids derived from phytosphingosine. mdpi.comencyclopedia.pub Here, they are not uniformly distributed but are laterally segregated into specialized microdomains, often referred to as lipid rafts. nih.govresearchgate.net These domains are enriched in sphingolipids and sterols, creating ordered and thicker membrane regions compared to the surrounding glycerophospholipid-rich areas. nih.govnih.gov

This compartmentalization is crucial for:

Organizing Signaling Platforms: Lipid rafts act as assembly points for various signaling proteins, effectively regulating their activity and downstream pathways. nih.gov

Protein Sorting and Trafficking: The distinct biophysical properties of these microdomains influence the spatial organization and transport of membrane proteins. nih.gov

Maintaining Membrane Integrity: The tight packing of sphingolipids and sterols contributes to the barrier function of the plasma membrane. nih.gov

In the yeast Saccharomyces cerevisiae, the protein Nce102, a component of microdomains called MCC/eisosomes, acts as a sensor for sphingolipid levels. biorxiv.org When sphingolipid synthesis is inhibited, Nce102 redistributes from these domains into the general plasma membrane, indicating a mechanism for sensing and responding to local sphingolipid demand. biorxiv.org This dynamic localization highlights the active management of sphingolipid distribution within the plasma membrane. biorxiv.orgmdpi.com

The synthesis of D-arabino-phytosphingosine is initiated in the endoplasmic reticulum (ER). mdpi.comnih.govmpi-cbg.de The enzymes responsible for the initial steps of sphingolipid synthesis, including serine palmitoyltransferase, are localized to the ER. nih.gov In yeast, the long-chain base moiety is typically hydroxylated in the ER to yield phytosphingosine. nih.gov This newly synthesized phytosphingosine, along with its acylated form, phytoceramide, is then transported from the ER to the Golgi apparatus for further modification into complex sphingolipids like inositolphosphorylceramide (IPC). encyclopedia.pubnih.govrupress.org

The Golgi apparatus serves as a central sorting and processing station for sphingolipids. embopress.org Within the Golgi, enzymes such as IPC synthase add head groups to the ceramide backbone. molbiolcell.org In yeast, the protein Kei1 is an essential subunit of IPC synthase and is crucial for both the enzyme's activity and its localization to the medial-Golgi. molbiolcell.org The transport from the ER to the Golgi is a critical regulatory step and occurs through both vesicle-mediated and non-vesicular pathways. nih.govnih.gov This dual-transport mechanism allows the cell to maintain sphingolipid production even when vesicular trafficking is compromised, for instance, during ER stress. rupress.org

While the bulk of sphingolipid synthesis and modification occurs in the ER and Golgi, phytosphingosine and its derivatives are also found in other organelles, including mitochondria and lysosomes, where they play significant roles in organelle function and signaling. microbialcell.comfrontiersin.org

Mitochondria: Ceramides (B1148491), derived from phytosphingosine, are present in mitochondrial membranes and can influence critical mitochondrial functions. microbialcell.comfrontiersin.org Their presence is linked to the regulation of the electron transport chain, the induction of reactive oxygen species (ROS), and the initiation of apoptosis through mitochondrial outer membrane permeabilization. microbialcell.com The transfer of lipids from the ER to mitochondria often occurs at specialized membrane contact sites (MCS) known as mitochondria-associated membranes (MAMs). nih.gov These sites facilitate the exchange of lipids like ceramide, which is crucial for initiating cell death signals at the mitochondrial level. nih.gov

Lysosomes: Lysosomes are the primary sites for the degradation of complex sphingolipids. frontiersin.org However, these organelles, and their yeast equivalent, the vacuole, are not merely catabolic centers. They are involved in intricate signaling pathways and their morphology is influenced by sphingolipid metabolism. elifesciences.orgelifesciences.org For instance, the accumulation of phytosphingosine can trigger vacuolar fission in yeast. elifesciences.orgelifesciences.orgelifesciences.org This process appears to be mediated by the transport of phytosphingosine from the ER to the vacuole at nucleus-vacuole junctions (NVJs), a type of MCS. elifesciences.orgelifesciences.org Furthermore, sphingosine (B13886), a related sphingoid base, has been shown to accumulate in late endosomes/lysosomes in certain disease states, leading to defects in calcium homeostasis and endocytic trafficking. cardiff.ac.uk

Endoplasmic Reticulum and Golgi Localization

Dynamic Trafficking and Transport Mechanisms

The movement of this compound and its ceramide derivatives between cellular organelles is a highly regulated process essential for establishing the distinct lipid composition of each compartment. This trafficking occurs through two primary mechanisms: vesicular transport and non-vesicular transport mediated by lipid transfer proteins.

Vesicular transport is a major pathway for the bulk flow of lipids and proteins through the secretory pathway, from the ER to the Golgi and subsequently to the plasma membrane. nih.govencyclopedia.pub Ceramides synthesized in the ER can be incorporated into the membranes of COPII-coated vesicles, which bud from the ER and travel to the Golgi. encyclopedia.pub This transport is coupled with the trafficking of other molecules, such as GPI-anchored proteins, suggesting a coordinated system for moving specific cargo. encyclopedia.pub Once complex sphingolipids are synthesized in the Golgi, their transport to the plasma membrane and endosomes also relies heavily on vesicular carriers. encyclopedia.pub Studies in yeast have shown that blocking vesicular transport, for example in sec mutants, significantly reduces the delivery of complex sphingolipids to the plasma membrane. encyclopedia.pubnih.gov

In addition to vesicular pathways, a significant portion of ceramide transport, particularly from the ER to the Golgi, occurs via non-vesicular mechanisms. rupress.orgnih.govnih.gov This mode of transport is mediated by lipid transfer proteins (LTPs) that can extract lipid monomers from a donor membrane and deliver them to an acceptor membrane, often at membrane contact sites (MCS) where two organelles are in close proximity. rupress.orgjst.go.jpbiorxiv.org

This non-vesicular transport is:

Energy Independent: Unlike vesicular transport, it does not require ATP. rupress.orgnih.gov

Rapid and Specific: LTPs can facilitate the fast and selective movement of specific lipids. nih.gov

Crucial under Stress: It allows for the continued production of complex sphingolipids when vesicular transport is inhibited, such as during ER stress, thereby preventing the toxic accumulation of ceramide in the ER. rupress.org

Key proteins involved in this process include:

CERT (Ceramide Transfer Protein): In mammalian cells, CERT is a well-characterized LTP that specifically extracts ceramide from the ER and delivers it to the trans-Golgi. nih.govjst.go.jp

Tricalbins: In yeast, tricalbins are ER-resident proteins that function as tethers at ER-PM and ER-Golgi contact sites and are implicated in the non-vesicular transport of ceramide. elifesciences.orgelifesciences.org

Oxysterol-binding protein (OSBP)-related proteins (ORPs): This large family of conserved LTPs is involved in the non-vesicular transport of sterols and may also play a role in sphingolipid homeostasis at MCS. researchgate.netnih.gov

The interplay between vesicular and non-vesicular transport provides the cell with a robust and flexible system to control the precise subcellular distribution of this compound and its derivatives, ensuring proper membrane function and signaling. nih.gov

Data Tables

Table 1: Subcellular Localization and Function of this compound and its Derivatives

| Organelle | Key Form(s) | Primary Function/Role | Supporting Evidence |

| Endoplasmic Reticulum (ER) | This compound, Phytoceramide | Site of de novo synthesis; Precursor for complex sphingolipids. mdpi.comnih.govnih.gov | Location of key biosynthetic enzymes like serine palmitoyltransferase. nih.gov |

| Golgi Apparatus | Phytoceramide, Complex Sphingolipids (e.g., IPC) | Modification into complex sphingolipids; Sorting hub for lipid trafficking. embopress.orgmolbiolcell.org | Presence of enzymes like IPC synthase for head group addition. molbiolcell.org |

| Plasma Membrane (PM) | Complex Sphingolipids | Structural component of lipid rafts; Platform for signaling proteins. nih.govresearchgate.net | Segregation into detergent-resistant microdomains with sterols. nih.gov |

| Mitochondria | Phytoceramide | Regulation of apoptosis and electron transport chain. microbialcell.com | Induction of mitochondrial outer membrane permeabilization. microbialcell.com |

| Lysosome / Vacuole | This compound, Phytoceramide | Site of degradation; Regulation of organelle morphology (fission). frontiersin.orgelifesciences.orgelifesciences.org | Accumulation of phytosphingosine induces vacuolar fission in yeast. elifesciences.orgelifesciences.org |

Table 2: Mechanisms of this compound/Ceramide Transport

| Transport Mechanism | Key Features | Proteins Involved (Examples) | References |

| Vesicular Transport | ATP-dependent; Bulk flow of lipids and proteins; Blocked by sec mutations. | COPII vesicle components. | encyclopedia.pubnih.gov |

| Non-Vesicular Transport | ATP-independent; Mediated by Lipid Transfer Proteins (LTPs); Occurs at Membrane Contact Sites (MCS). | CERT (mammals), Tricalbins (yeast), ORPs. | rupress.orgelifesciences.orgjst.go.jpnih.gov |

Molecular Mechanisms of Action of D Arabino Phytosphingosine

Direct Receptor Interactions

D-arabino-Phytosphingosine functions as a signaling molecule by directly interacting with specific transmembrane receptors, thereby initiating intracellular signaling cascades.

Phytosphingosine (B30862) (PHS) has been identified as a novel ligand for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. nih.govbibliotekanauki.pl FFAR4 is a G protein-coupled receptor that binds medium- and long-chain fatty acids, playing a role in metabolic regulation. nih.govnih.gov Activation of FFAR4 by ligands is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with anti-diabetic effects. nih.govnih.gov Unlike many other natural ligands for FFAR4 which possess a carboxyl group, PHS lacks this feature, indicating a distinct binding mechanism. bibliotekanauki.pl The interaction between PHS and FFAR4 triggers downstream signaling pathways, including an increase in intracellular calcium levels and the activation of the extracellular signal-regulated kinase (ERK) cascade. nih.gov

The binding of phytosphingosine to FFAR4 is characterized by specific structural interactions that differ significantly from those of conventional fatty acid ligands like α-linolenic acid (ALA). bibliotekanauki.pl Docking simulations and mutational analyses have revealed that the binding is critically dependent on the hydroxyl group at the C4 position of the phytosphingosine molecule. nih.gov Specifically, the glutamic acid residue at position 249 (E249) of the FFAR4 receptor forms a crucial hydrogen bond with the oxygen of this C4-hydroxyl group. bibliotekanauki.pl

This structural requirement is highly specific; experimental data shows that substituting the E249 residue with alanine (B10760859) (E249A) dramatically curtails FFAR4 activation by PHS but has a much weaker effect on its activation by ALA. bibliotekanauki.pl Furthermore, sphingosine (B13886), a closely related sphingolipid that lacks the C4-hydroxyl group, is unable to activate the FFAR4 receptor. bibliotekanauki.pl These findings underscore the unique structural determinants governing the PHS-FFAR4 interaction.

Table 1: Receptor Interaction Profile of this compound

| Receptor | Receptor Class | Key Interacting Residue (Receptor) | Key Structural Feature (Ligand) | Primary Downstream Effect | Reference |

|---|---|---|---|---|---|

| FFAR4/GPR120 | GPCR | E249 | C4-hydroxyl group | GLP-1 secretion, Intracellular Ca2+ increase | nih.govbibliotekanauki.plnih.gov |

| CD300b | Immunoreceptor | Not specified | Not specified | TNF-α and Nitric Oxide (NO) production, Neutrophil recruitment | uniprot.orgnih.gov |

This compound has been identified as a potential ligand for CD300b, an activating immunoreceptor expressed on various myeloid cells. uniprot.orgnih.gov The binding of phytosphingosine to CD300b on inflammatory dendritic cells (DCs) stimulates the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). uniprot.orgnih.gov This activation is a key step in initiating an inflammatory response. The NO produced by these DCs subsequently promotes the recruitment of neutrophils. nih.gov This signaling cascade suggests that the interaction between phytosphingosine and CD300b plays a significant role in modulating innate immune responses, particularly in the context of fungal components like zymosan, of which phytosphingosine is a constituent. nih.gov

Ligand Binding Characteristics and Structural Requirements

Enzyme Modulation and Inhibition

In addition to receptor binding, this compound directly influences the activity of intracellular enzymes, particularly those central to sphingolipid metabolism and phospholipid signaling.

This compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2). kyobobook.co.kr This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine, a critical step in cellular stress responses and exosome biogenesis. kyobobook.co.krebi.ac.uk The inhibition of nSMase2 by this compound occurs in a concentration-dependent manner. kyobobook.co.kr Kinetic analysis has shown that this inhibition is of an apparent competitive type. kyobobook.co.kr The inhibitory action is specific, as this compound effectively curtails ceramide generation regulated by nSMase2. kyobobook.co.kr

The influence of phytosphingosine on phospholipases D and C, enzymes that generate the second messengers phosphatidic acid (PA) and diacylglycerol (DAG) respectively, appears to be context-dependent. Research has shown that phytosphingosine (PHS) can inhibit the carbachol-stimulated activation of phospholipase D (PLD) in Chinese hamster ovary (CHO) cells that express a specific muscarinic acetylcholine (B1216132) receptor. nih.gov In the same experimental system, PHS had no significant effect on the stimulated activity of phospholipase C (PLC). nih.gov

Conversely, other studies using in vitro assays with liposomes and detergents have reported that phytosphingosine can moderately activate the PLCδ1 isozyme. bibliotekanauki.pl This suggests that the effect of phytosphingosine on PLC may be specific to certain isozymes and experimental conditions. In plant systems, there is significant crosstalk between sphingolipid and phospholipid signaling pathways, where PA generated by PLD can bind to and promote the activity of sphingosine kinases, which in turn phosphorylate phytosphingosine. nih.govkyobobook.co.kr However, a direct modulatory effect of phytosphingosine on plant PLD has not been definitively established. kyobobook.co.kr

Table 2: Enzyme Modulation by this compound

| Enzyme | Effect | Mechanism/Context | Reference |

|---|---|---|---|

| Neutral Sphingomyelinase 2 (nSMase2) | Inhibition | Apparent competitive inhibition | kyobobook.co.kr |

| Phospholipase D (PLD) | Inhibition | Inhibits carbachol-induced activation in CHO cells | nih.gov |

| Phospholipase C (PLC) | No effect | No effect on carbachol-induced activation in CHO cells | nih.gov |

| Phospholipase C (PLCδ1) | Activation | Moderate activation in in vitro assays | bibliotekanauki.pl |

Regulation of Sphingolipid Metabolic Enzymes

The primary control point is the enzyme serine palmitoyltransferase (SPT), which catalyzes the first committed step in sphingolipid biosynthesis. frontiersin.orgfrontiersin.org SPT's activity is modulated by several proteins, including the orosomucoid-like (ORMDL) proteins in mammals or their homologs (Orm proteins) in yeast, which act as negative regulators. frontiersin.orgbiorxiv.org The Target of Rapamycin Complex 2 (TORC2) signaling pathway also plays a crucial role. In yeast, TORC2 activates the kinase Ypk1, which then phosphorylates and inhibits the Orm proteins, leading to increased SPT activity and consequently, higher production of long-chain bases like phytosphingosine. biorxiv.org

Furthermore, downstream enzymes directly involved in the synthesis and conversion of phytosphingosine are also points of regulation. Sphingoid base hydroxylases (SBHs) are responsible for converting sphinganine (B43673) into phytosphingosine by adding a hydroxyl group at the C-4 position. nih.gov Subsequently, ceramide synthases utilize phytosphingosine as a substrate to form phytoceramides. nih.gov The expression and activity of these enzymes are regulated by various cellular signals and stress conditions, ensuring that the levels of this compound and its derivatives are maintained to meet cellular needs.

| Enzyme | Function in Relation to this compound | Regulatory Factors |

| Serine Palmitoyltransferase (SPT) | Catalyzes the first step of de novo sphingolipid synthesis, controlling the overall production of long-chain bases. frontiersin.orgfrontiersin.org | ORMDL/Orm proteins, TORC2-Ypk1 pathway. frontiersin.orgbiorxiv.org |

| Sphingoid Base Hydroxylase (SBH) | Converts sphinganine to this compound. nih.gov | Substrate availability, transcriptional regulation. |

| Ceramide Synthase (CerS) | Acylates this compound to form dihydroceramides or phytoceramides. nih.gov | TORC2-Ypk1 pathway, substrate specificity. biorxiv.org |

Protein-Lipid Interactions and Membrane Remodeling

This compound and its derivatives are integral structural components of cellular membranes, where they actively participate in modulating the physical properties of the lipid bilayer and organizing membrane domains. researchgate.net

Alteration of Membrane Curvature and Fluidity

The biophysical properties of a membrane, such as its curvature and fluidity, are heavily influenced by the geometry of its constituent lipids. researchgate.netuvigo.es Lipids can be broadly classified by their shape as cylindrical, conical, or inverted-conical. researchgate.netnih.gov this compound, like other sphingoid bases, possesses a small polar head group and a single long hydrocarbon chain. This structure is analogous to other lipids, such as ceramide, that are considered to have an inverted-cone shape.

The incorporation of inverted-cone-shaped lipids into a membrane leaflet induces negative curvature stress. nih.gov This physical force can facilitate processes that require membrane bending away from the cytosol, such as the formation of vesicles for exocytosis or the budding of intraluminal vesicles. The local enrichment of phytosphingosine or its metabolic products can, therefore, be a mechanism to remodel membrane shape and facilitate trafficking events. researchgate.net

Membrane fluidity is also affected by its lipid composition. The long, saturated acyl chain of phytosphingosine can pack tightly with other lipids, particularly cholesterol and other sphingolipids, which generally decreases membrane fluidity and increases the ordering of the lipid bilayer. uvigo.es This alteration in fluidity can, in turn, affect the lateral mobility and function of membrane-embedded proteins.

Formation of Lipid Rafts and Signaling Platforms

One of the most critical functions of sphingolipids, including derivatives of this compound, is their participation in the formation of specialized membrane microdomains known as lipid rafts. nih.govwikipedia.org These platforms are enriched in sphingolipids and cholesterol and are characterized by a more ordered and tightly packed lipid environment compared to the surrounding bilayer. wikipedia.orgnih.gov

These rafts function as organizing centers, concentrating or excluding specific proteins to facilitate or inhibit signaling cascades. wikipedia.orgresearchgate.net By serving as a foundational component of complex sphingolipids (e.g., phytoceramides and glycosyl inositol (B14025) phosphoceramides in plants), this compound is crucial for the structural integrity of these domains. nih.gov Lipid rafts compartmentalize cellular processes by assembling signaling molecules, which allows for efficient and specific signal transduction. researchgate.netwikipedia.org They are involved in a multitude of signaling events, including those initiated by growth factor receptors and G protein-coupled receptors. nih.govresearchgate.net

Generation of Bioactive Metabolites (e.g., this compound-1-Phosphate)

This compound is not merely a structural intermediate; it is also a substrate for the generation of potent signaling molecules, most notably this compound-1-phosphate (phyto-S1P). nih.gov This phosphorylation is carried out by sphingosine kinases.

Phyto-S1P is a bioactive lipid mediator with established signaling roles, particularly in plants. For instance, it has been shown to be involved in controlling stomatal closure, a critical process for regulating gas exchange and water loss. nih.gov Research has demonstrated that phyto-S1P can elevate nitric oxide content and the pH of guard cells, leading to stomatal closure. nih.gov Furthermore, its levels have been observed to increase rapidly in response to environmental stresses like cold treatment, indicating a role in rapid cellular signaling responses. nih.gov

While much of the research on sphingoid base phosphates has focused on sphingosine-1-phosphate (S1P) in mammalian systems, the functions of phyto-S1P highlight a conserved theme of phosphorylated sphingoid bases acting as critical signaling molecules across different kingdoms of life. hmdb.cafrontiersin.org S1P is known to regulate a vast array of cellular processes, including cell survival, proliferation, and immune cell trafficking, often by acting on a family of G protein-coupled receptors. hmdb.cafrontiersin.orgnih.gov The signaling functions of phyto-S1P are an active area of investigation, with its role as a key bioactive metabolite firmly established.

| Metabolite | Precursor | Key Generating Enzyme | Known Signaling Functions |

| This compound-1-Phosphate (phyto-S1P) | This compound | Sphingosine Kinase | Regulates stomatal closure in plants; involved in cold stress response. nih.gov |

| Phytoceramide | This compound | Ceramide Synthase | Structural component of membranes and lipid rafts; precursor to complex sphingolipids. nih.gov |

Biological Functions and Physiological Roles of D Arabino Phytosphingosine Mechanistic Focus

Role in Cellular Homeostasis and Membrane Integrity

D-arabino-phytosphingosine is a fundamental component of ceramides (B1148491), which are essential lipids in the stratum corneum, the outermost layer of the skin. cosmeticsandtoiletries.comhealthline.commdpi.com These ceramides, along with cholesterol and free fatty acids, form a protective barrier that prevents water loss and blocks the entry of foreign substances and allergens. mdpi.comcliniciansbrief.comskinkraft.com By serving as a precursor to ceramides, phytosphingosine (B30862) directly contributes to the structural integrity of cellular membranes and the maintenance of skin barrier function. cosmeticsandtoiletries.comhealthline.com

Research has shown that phytosphingosine enhances the skin's moisture levels by stimulating the biosynthesis and degradation of filaggrin, a protein crucial for the production of Natural Moisturizing Factor (NMF). nih.gov This process helps keep the skin hydrated and supple. skinkraft.com Furthermore, the presence of phytosphingosine and its derivatives, like N-stearoyl-phytosphingosine (CerNP), in model skin lipid membranes demonstrates their importance in lipid organization and phase behavior, which are critical for barrier properties. nih.gov The diversity of ceramides, including those derived from phytosphingosine, is vital for the proper function of the skin barrier. mdpi.com

In yeast, phytosphingosine is involved in mediating the heat stress response, highlighting its role in maintaining cellular homeostasis under environmental stress. stressmarq.com Sphingolipids, in general, are essential for the plasma membrane integrity of all plant species. oup.com

Regulation of Cell Growth, Proliferation, and Differentiation

This compound is a key regulator of cell fate, influencing processes such as cell growth, proliferation, and differentiation. taylorandfrancis.comwiley.com Studies have shown that phytosphingosine can inhibit cell proliferation in human cancer cell lines by causing DNA damage. nih.govresearchgate.netresearcher.life It can induce cell cycle arrest, providing a potential mechanism for its anti-proliferative effects. nih.gov

Conversely, phytosphingosine also plays a role in promoting cellular differentiation. In human keratinocytes, it has been shown to stimulate differentiation, a crucial process for the formation of a healthy skin barrier. cosmeticsandtoiletries.comnih.gov This is achieved in part by increasing the expression of differentiation marker proteins such as involucrin, loricrin, and keratin (B1170402) 1. nih.gov Furthermore, phytosphingosine has been found to promote the megakaryocytic differentiation of myeloid leukemia cells, indicating its potential role in hematopoiesis. nih.gov

The regulatory effects of phytosphingosine on cell growth and differentiation are often mediated by its influence on various signaling pathways. For instance, it can activate the transcriptional activity of peroxisome proliferator-activated receptors (PPARs), which are known to regulate epidermal cell growth and differentiation. nih.gov Additionally, its phosphorylated form, phytosphingosine-1-phosphate (P1P), and its derivatives can influence cell proliferation and differentiation in various cell types, including human dermal fibroblasts and embryonic stem cells. spandidos-publications.comijstemcell.commdpi.com

Induction and Modulation of Programmed Cell Death Pathways (Apoptosis, Autophagy)

This compound is a potent inducer of programmed cell death, primarily through the apoptotic pathway. nih.govmedchemexpress.com Research has demonstrated that phytosphingosine can trigger apoptosis in various human cancer cells. nih.govaacrjournals.org The underlying mechanisms are multifaceted and involve the activation of multiple signaling cascades.

One of the key mechanisms is the activation of caspases. Phytosphingosine has been shown to directly activate caspase-8 in a death receptor-independent manner. nih.govaacrjournals.org This, in turn, leads to the activation of downstream caspases, such as caspase-3 and caspase-9. nih.gov

Another critical aspect of phytosphingosine-induced apoptosis is its effect on mitochondria. It causes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.govaacrjournals.org This leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which further activates the caspase cascade. nih.govaacrjournals.org

The induction of apoptosis by phytosphingosine is also regulated by the mitogen-activated protein kinase (MAPK) pathway. Specifically, it involves the suppression of the ERK1/2 survival pathway and the activation of the p38 MAPK pathway, which promotes the mitochondrial-mediated cell death cascade. nih.govresearchgate.net

Furthermore, phytosphingosine has been implicated in the modulation of autophagy, another form of programmed cell death. In yeast, the accumulation of phytosphingosine has been shown to block autophagy under starvation conditions. nih.govresearchgate.net This suggests a complex interplay between sphingolipid metabolism and autophagic processes.

Table 1: Mechanistic Effects of this compound on Programmed Cell Death

| Cellular Process | Key Molecular Events | Affected Proteins/Pathways | Outcome |

|---|---|---|---|

| Apoptosis | Direct activation of caspase-8. nih.govaacrjournals.org | Caspase-8, Caspase-9, Caspase-3 | Induction of apoptosis |

| Mitochondrial translocation of Bax. nih.govaacrjournals.org | Bax, Bcl-2 | Release of cytochrome c | |

| Loss of mitochondrial membrane potential. nih.gov | Mitochondria | Apoptotic cell death | |

| Suppression of ERK1/2 signaling. nih.govresearchgate.net | ERK1/2, p38 MAPK | Amplification of apoptosis | |

| Autophagy | Accumulation of phytosphingosine. nih.govresearchgate.net | Csg2, Aur1 | Blockage of autophagy |

Immunomodulatory Activities and Inflammatory Responses (Mechanistic Pathways)

This compound exhibits significant immunomodulatory and anti-inflammatory properties by influencing various signaling pathways involved in the inflammatory response. taylorandfrancis.comhealthline.com

Phytosphingosine has been shown to modulate the production of nitric oxide (NO), a key signaling molecule in inflammation. Studies have demonstrated that phytosphingosine can suppress the lipopolysaccharide (LPS)-induced production of NO in RAW264.7 macrophage cells. nih.gov This suppression is associated with the downregulation of inducible nitric oxide synthase (iNOS) gene expression. nih.gov In contrast, in other contexts, such as in response to the yeast component zymosan, the interaction of phytosphingosine with the receptor CD300b can promote NO production by inflammatory dendritic cells, leading to neutrophil recruitment. nih.govresearchgate.net This suggests that the effect of phytosphingosine on NO production is context-dependent.

Phytosphingosine plays a crucial role in regulating the expression and secretion of various cytokines and chemokines involved in inflammation. taylorandfrancis.com In human keratinocytes stimulated with TNF-α and IFN-γ, phytosphingosine has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8, as well as the chemokine TARC (CCL17). nih.govresearchgate.net Furthermore, in LPS-stimulated macrophages, phytosphingosine decreased the levels of several pro-inflammatory cytokines and chemokines, including IL-6, IP-10 (CXCL10), and MCP-5 (CCL12). nih.gov Phytosphingosine derivatives have also been shown to suppress the mRNA levels of Th17 cytokines like IL-17A and IL-22, which are highly expressed in psoriatic conditions. taylorandfrancis.com

The immunomodulatory effects of this compound are largely mediated through its interaction with the NF-κB and MAPK signaling pathways. nih.govnih.gov Phytosphingosine has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. taylorandfrancis.comresearchgate.net It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus. nih.govscbt.com

In addition to the NF-κB pathway, phytosphingosine also modulates the MAPK signaling pathways, including p38, ERK, and JNK. nih.gov By inhibiting the phosphorylation of these MAPKs, phytosphingosine can suppress the downstream inflammatory responses. nih.gov The combined inhibition of NF-κB and MAPK signaling pathways by phytosphingosine and its derivatives contributes to their potent anti-inflammatory and anti-psoriatic activities. nih.gov

Cytokine and Chemokine Regulation

Stress Response Mechanisms (e.g., Biotic and Abiotic Stress in Plants)

This compound, a key sphingolipid in plants, plays a significant role in mediating responses to both biotic and abiotic stressors. Sphingolipids are not only structural components of cell membranes but also act as signaling molecules in various cellular processes, including stress responses. mdpi.comresearchgate.net The plant's ability to respond to environmental challenges is crucial for its survival, and this involves a complex network of signaling pathways where sphingolipids are important players. nih.gov

Plants have developed intricate defense mechanisms to fend off attacks from pathogens and to cope with adverse environmental conditions. jmbfs.org These defenses can be pre-existing physical and chemical barriers or induced responses that are activated upon stress perception. jmbfs.orggau.edu.bd Sphingolipid metabolism is often modulated during these stress responses, leading to changes in the levels of bioactive molecules like this compound and its derivatives, which in turn regulate downstream signaling cascades. nih.govfrontiersin.org These signaling events can include the production of reactive oxygen species (ROS), activation of defense-related genes, and programmed cell death (PCD) to limit pathogen spread. frontiersin.orgnih.gov

This compound is actively involved in the plant's defense against a variety of pathogens. Plants possess an innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), triggering PAMP-triggered immunity (PTI), a basal defense response. nih.govfrontiersin.org Sphingolipids, including phytosphingosine, are crucial components of the plasma membrane where many of these recognition events occur. mdpi.com

Research has demonstrated that phytosphingosine can directly inhibit the growth of fungal and bacterial plant pathogens. nih.gov For instance, in-vitro studies have shown that phytosphingosine effectively reduces the mycelial growth of fungal pathogens such as Sclerotinia sclerotiorum and Fusarium graminearum. nih.gov It also inhibits the growth of the bacterial pathogen Pseudomonas syringae pv. tomato. nih.gov When co-infiltrated into Arabidopsis thaliana leaves, phytosphingosine was found to inhibit bacterial growth and reduce disease symptoms without harming the plant tissue, highlighting its role as a defense compound. nih.gov

Furthermore, the accumulation of sphingolipid long-chain bases (LCBs) like phytosphingosine can trigger a hypersensitive response (HR), a form of programmed cell death that localizes the infection and prevents pathogen proliferation. nih.gov This process is often linked with the salicylic (B10762653) acid (SA) signaling pathway, a key hormonal pathway in plant defense. frontiersin.org Perturbations in sphingolipid metabolism can lead to an accumulation of LCBs and ceramides, which in turn can activate SA-dependent defense responses and the expression of pathogenesis-related (PR) genes. frontiersin.org The interplay between sphingolipid signaling and hormonal pathways like SA and jasmonic acid (JA) is critical for orchestrating a robust defense against different types of pathogens. nih.govnih.gov

Table 1: Effect of Phytosphingosine on the Growth of Plant-Interacting Fungi

| Fungal Species | Lifestyle | Effect of Phytosphingosine (t18:0) | Reference |

| Sclerotinia sclerotiorum | Necrotrophic Pathogen | Significant inhibition of mycelial growth and biomass. nih.gov | nih.gov |

| Fusarium graminearum | Hemibiotrophic Pathogen | Inhibition of mycelial growth. nih.gov | nih.gov |

| Verticillium longisporum | Hemibiotrophic Pathogen | Inhibition of mycelial growth. nih.gov | nih.gov |

| Serendipita indica | Beneficial Root-Colonizing Fungus | Significant inhibition of mycelial growth and biomass. nih.gov | nih.gov |

Plants respond to cold stress through a series of physiological and molecular changes to acquire cold tolerance, a process known as cold acclimation. techscience.com This acclimation involves the reprogramming of gene expression, alterations in membrane lipid composition, and the accumulation of cryoprotective compounds. techscience.comfrontiersin.org Sphingolipids, as integral components of cellular membranes, are implicated in the perception and transduction of cold stress signals. oup.com

The fluidity and integrity of the plasma membrane are critical for its function, especially under low temperatures. Changes in sphingolipid composition, including the levels of phytosphingosine, can affect membrane properties. While direct evidence for the specific role of this compound in cold stress is still emerging, the involvement of sphingolipid metabolism in this process is well-documented. For example, mutations affecting sphingolipid desaturation in Arabidopsis thaliana lead to subtle growth defects at low temperatures, suggesting a role for specific sphingolipid structures in cold stress tolerance. oup.com

The central regulatory pathway in cold acclimation is the ICE1-CBF-COR cascade. frontiersin.orgnih.gov While a direct link between this compound and this pathway has not been definitively established, sphingolipid metabolism intersects with signaling molecules known to modulate this cascade. For instance, brassinosteroid (BR) signaling, which influences the ICE-CBF pathway, is itself affected by membrane-related processes where sphingolipids are key. mdpi.com Furthermore, nitric oxide (NO), a signaling molecule involved in cold stress responses, has been shown to influence the levels of phytosphingosine-phosphate and ceramide-phosphate during cold exposure in Arabidopsis. frontiersin.org This suggests an indirect regulatory role for phytosphingosine derivatives in the plant's response to cold.

Pathogen Defense Mechanisms

Role in Fungal and Plant Biology

This compound is a fundamental sphingolipid with diverse and essential functions in both fungi and plants. nih.govnih.gov In plants, it is a common and abundant long-chain base, contributing to the structure of complex sphingolipids like glycosyl inositol (B14025) phosphoceramides (GIPCs), which are major components of the plasma membrane. researchgate.netnih.gov

Phytosphingosine and its analogues have demonstrated significant antifungal properties against a range of fungal species. nih.govnih.gov The primary mechanism of this inhibition often involves the disruption of the fungal cell membrane's integrity and function. mdpi.com As a lipid molecule, phytosphingosine can intercalate into the fungal plasma membrane, altering its fluidity and permeability. This can lead to the leakage of essential cellular components and ultimately cell death.

Studies have shown that phytosphingosine can inhibit the growth of various pathogenic and non-pathogenic fungi at micromolar concentrations. nih.gov For instance, it effectively inhibits the growth of yeast species like Candida albicans and Saccharomyces cerevisiae, as well as several molds. nih.gov The inhibitory effect is dependent on the concentration and the specific fungal species. For example, among plant-pathogenic fungi, Sclerotinia sclerotiorum was found to be more sensitive to phytosphingosine than Fusarium graminearum. nih.gov

The proposed mechanisms for fungal growth inhibition by phytosphingosine and related compounds include:

Membrane Permeabilization: Direct interaction with the fungal membrane, leading to increased permeability. mdpi.com

Induction of Apoptosis: Triggering programmed cell death pathways within the fungal cell, often associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS). mdpi.com

Inhibition of Essential Enzymes: Potential interference with enzymes crucial for fungal growth and metabolism.

Table 2: Minimal Inhibitory Concentrations (MIC) of Phytosphingosine Analogues Against Fungi

| Compound | Fungal Species | MIC (µmol/L) | Reference |

| 1-azido derivative 1c (D-ribo stereochemistry) | Candida albicans | 23-48 | nih.gov |

| 1-azido derivative 1c (D-ribo stereochemistry) | Saccharomyces cerevisiae | 23-48 | nih.gov |

| 1-azido derivative 1c (D-ribo stereochemistry) | Various molds | 23-48 | nih.gov |

| Compound 12 (N-pivaloyl group, Z double bond) | Candida albicans | 44-87 | nih.gov |

| Compound 12 (N-pivaloyl group, Z double bond) | Saccharomyces cerevisiae | 44-87 | nih.gov |

| Compound 12 (N-pivaloyl group, Z double bond) | Various molds | 44-87 | nih.gov |

This compound is integral to normal plant growth and development. As a precursor to complex sphingolipids, it is essential for the proper formation and function of cellular membranes, particularly the plasma membrane and the endomembrane system. researchgate.net Sphingolipids are crucial for processes such as cell division, cell expansion, and the regulation of cell polarity.

Phytosphingosine and its derivatives also act as signaling molecules in various developmental processes. nih.gov For example, sphingolipid long-chain bases are involved in regulating programmed cell death, a process essential for development and tissue remodeling. nih.gov The balance between phytosphingosine and its phosphorylated form, phytosphingosine-1-phosphate (P1P), is thought to be a key regulatory switch in these processes.

Furthermore, sphingolipids play a role in intercellular communication through plasmodesmata, the channels that connect adjacent plant cells. The lipid composition of the membranes lining these channels is critical for regulating the transport of molecules between cells. nih.gov Hormonal signaling pathways, which are central to plant development, are also interconnected with sphingolipid metabolism. For instance, phytosulfokines (PSKs), a class of plant peptide hormones that regulate cell growth and differentiation, are processed and perceived at the plasma membrane, a domain rich in sphingolipids. frontiersin.org

Advanced Analytical Methodologies for D Arabino Phytosphingosine Research

Extraction and Purification Techniques from Biological Matrices

The initial and most critical step in the analysis of D-arabinop-Phytosphingosine is its effective extraction from the intricate biological matrix. The choice of method depends on the sample type and the downstream analytical technique.

Solvent-based extraction remains a fundamental technique for isolating lipids, including phytosphingosine (B30862), from biological samples. The selection of solvents is crucial to ensure high recovery of the target analyte while minimizing the co-extraction of interfering substances.

Commonly employed protocols are often modifications of the methods developed by Folch et al. and Bligh and Dyer. frontiersin.org These methods typically utilize a biphasic system of chloroform (B151607) and methanol (B129727) to partition lipids from aqueous components. For instance, a Mandala extraction buffer, composed of ethanol, water, diethyl ether, pyridine, and ammonium (B1175870) hydroxide (B78521), is used for the initial extraction from fungal cells. researchgate.net This is often followed by a subsequent extraction with methanol and chloroform to enhance recovery. researchgate.net In some protocols, particularly for fungal samples, a mild alkaline hydrolysis step using methanolic potassium hydroxide is included to remove glycerolipids, which can interfere with sphingolipid analysis. frontiersin.orgnih.gov

For extraction from human stratum corneum, methanol has been used to extract ceramides (B1148491), including those with a phytosphingosine backbone. mdpi.com The efficiency of the extraction can be influenced by temperature; for example, a methanol/ethyl acetate (B1210297) mixture at 60°C has been used for extraction from cell pellets. The table below summarizes various solvent systems used for D-arabinop-Phytosphingosine extraction.

| Solvent System | Biological Matrix | Reference |

| Chloroform/Methanol | General lipid extraction | frontiersin.org |

| Ethanol/Water/Diethyl Ether/Pyridine/Ammonium Hydroxide | Fungal cells | researchgate.net |

| Methanol/Ethyl Acetate | Cell pellets | |

| Methanol | Human stratum corneum | mdpi.com |

| Methanol with 0.1% Formic Acid | Maize leaves and sheaths | nih.gov |

Following extraction, the organic phase containing the lipids is typically dried, often under a stream of nitrogen, and stored at low temperatures (-20°C) to prevent degradation before further analysis. frontiersin.orgmdpi.com

Following initial solvent extraction, solid-phase extraction (SPE) is a widely used technique for the pre-purification and fractionation of sphingolipids. SPE offers a rapid and reliable method to separate lipid classes, reduce sample complexity, and remove interfering substances, which is particularly important for subsequent mass spectrometric analysis. researchgate.net

Aminopropyl-bonded silica (B1680970) cartridges are frequently used for the separation of sphingolipid classes. researchgate.net By using a sequential elution strategy with different solvents, it is possible to isolate distinct fractions of neutral lipids, free ceramides, neutral glycosphingolipids, and acidic phospholipids. researchgate.net This fractionation is crucial for reducing ion suppression effects and improving the accuracy of quantification in mass spectrometry.

The choice of SPE sorbent and elution solvents is tailored to the specific properties of the sphingolipids being analyzed. The table below outlines a typical SPE procedure for sphingolipid fractionation.

| SPE Cartridge | Elution Solvent | Eluted Lipid Class | Reference |

| Aminopropyl | Chloroform-isopropanol (2:1, v/v) | Neutral lipids (e.g., cholesterol) | researchgate.net |

| Aminopropyl | Acetone-methanol (9:1, v/v) | Free ceramides | researchgate.net |

| Aminopropyl | Diethyl ether | Neutral glycosphingolipids | researchgate.net |

| Aminopropyl | Chloroform-methanol-water (3:5:1, v/v/v) with ammonium acetate | Acidic phospholipids, sphingosine-1-phosphate | researchgate.net |

In addition to SPE, other chromatographic techniques can be employed for pre-purification. For instance, after synthesis, phytosphingosine derivatives may be purified by column chromatography to remove unreacted precursors and byproducts.

Solvent-Based Extraction Protocols

Mass Spectrometry (MS)-Based Lipidomics Approaches

Mass spectrometry has become the cornerstone of lipidomics research, providing unparalleled sensitivity and structural information for the analysis of D-arabinop-Phytosphingosine and its derivatives.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for the comprehensive analysis of sphingolipids. nih.gov High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) separates the complex lipid extract prior to its introduction into the mass spectrometer. nih.gov This separation reduces the complexity of the sample entering the mass spectrometer at any given time, thereby minimizing ion suppression and allowing for the differentiation of isomeric and isobaric species. nih.gov

Various LC column chemistries and mobile phase compositions are used to achieve optimal separation of sphingolipids. Reversed-phase columns, such as C18, are commonly employed. mdpi.comnih.gov The mobile phases typically consist of a mixture of solvents like acetonitrile, methanol, water, and isopropanol, often with additives such as formic acid and ammonium formate (B1220265) to improve ionization efficiency. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is used for the specific detection and quantification of target analytes. In a typical targeted approach, such as multiple reaction monitoring (MRM), the mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte) and then fragment it to produce a characteristic product ion. This high specificity allows for accurate quantification even in complex matrices. wiley.com For example, the t18:0 backbone of phytosphingosine has a characteristic precursor ion at m/z 282. frontiersin.org

Ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is another advanced technique used in sphingolipid analysis. nih.govnih.gov This method combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of a TOF mass analyzer. frontiersin.org This allows for the confident identification of unknown compounds based on their accurate mass and fragmentation patterns. nih.gov For instance, in one study, UPLC-QTOF-MS was used to identify phytosphingosine in plant extracts by matching its precursor ion at m/z 318.3018 [M+H]+ and its characteristic fragment ions. frontiersin.org

The table below provides examples of LC-MS parameters used for the analysis of phytosphingosine-containing lipids.

| LC Column | Mobile Phase A | Mobile Phase B | Mass Spectrometer | Ionization Mode | Reference |

| Ascentis Express C18 | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate, 0.1% formic acid | Isopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium formate, 0.1% formic acid | QTRAP 6500+ | Positive ESI | nih.govacs.org |

| Kinetex C18 | 10 mM ammonium acetate in 90% methanol | 10 mM ammonium acetate in isopropanol/methanol (1/1, v/v) | Q Exactive Focus Orbitrap | Not Specified | mdpi.com |

| ACQUITY UPLC BEH C18 | Water with 0.1% formic acid | Acetonitrile | QTOF MS | Positive and Negative ESI | nih.gov |

| ZORBAX SB-C18 | Water with 0.1% formic acid | Methanol | QTOF/MS | Positive and Negative ESI | mdpi.com |

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of sphingoid bases, including phytosphingosine. researchgate.netuliege.be Before analysis by GC-MS, the non-volatile sphingolipids must be derivatized to increase their volatility. A common derivatization procedure involves trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. lcms.cz

The derivatized samples are then separated on a capillary column and detected by the mass spectrometer. The fragmentation patterns of the TMS derivatives in the mass spectrometer provide structural information that can be used for identification. For example, the N-acetylated TMS derivative of C27-phytosphingosine has been characterized by its mass spectrum. researchgate.net